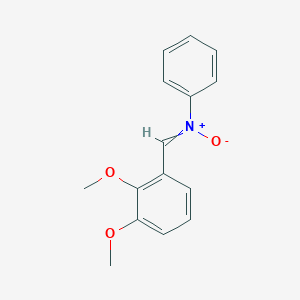
(2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide is an organic compound that belongs to the class of imines It features a phenyl group substituted with two methoxy groups at the 2 and 3 positions, and an N-oxide functional group attached to the imine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide typically involves the following steps:
Formation of the imine: This is achieved by reacting 2,3-dimethoxybenzaldehyde with aniline under acidic conditions to form the imine intermediate.
Oxidation: The imine intermediate is then oxidized to form the N-oxide. Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the imine or further to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher-order N-oxides, while reduction can produce the corresponding amine.
Scientific Research Applications
(2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide involves its interaction with molecular targets through its imine and N-oxide functional groups. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethoxyphenyl)-N-phenylmethanimine: Lacks the N-oxide group, which can significantly alter its reactivity and biological activity.
(2,3-Dimethoxyphenyl)-N-phenylmethanamine: The amine derivative, which has different chemical properties and applications.
(2,3-Dimethoxyphenyl)-N-phenylmethanone: The ketone derivative, which is used in different types of chemical reactions.
Uniqueness
The presence of the N-oxide group in (2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide makes it unique compared to its analogs. This functional group can participate in specific types of reactions and interactions that are not possible with the imine or amine derivatives, thereby expanding its range of applications in scientific research.
Properties
CAS No. |
62047-81-8 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C15H15NO3/c1-18-14-10-6-7-12(15(14)19-2)11-16(17)13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChI Key |
QGGHVJFYAVJQIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=[N+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















